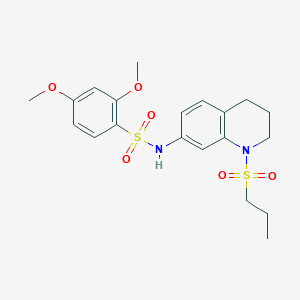
2,4-dimethoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a sulfonamide derivative, which is a functional group that is often found in various pharmaceutical agents . Sulfonamides have a wide range of medicinal properties, including antibacterial, diuretic, and anticonvulsant effects .
Synthesis Analysis
While the specific synthesis process for this compound is not available, sulfonamides are typically synthesized through the reaction of a sulfonyl chloride with ammonia or an amine . The synthesis could potentially involve multiple steps, including the formation of the tetrahydroquinoline ring and the attachment of the sulfonamide group .Molecular Structure Analysis
The molecular structure of this compound would likely include a tetrahydroquinoline ring, which is a heterocyclic compound containing a ring of four carbon atoms and one nitrogen atom . This ring would be substituted with a propylsulfonyl group and a benzenesulfonamide group .Chemical Reactions Analysis
The chemical reactions of this compound would depend on its specific structure and the conditions under which it is reacted. Sulfonamides, for example, can undergo reactions such as hydrolysis, acylation, and displacement by nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the size and shape of the molecule, the presence and position of functional groups, and the overall charge distribution within the molecule .Wissenschaftliche Forschungsanwendungen
Intramolecular Interactions and Molecular Structures : A study by Gelbrich, Haddow, and Griesser (2011) on a related compound, N-cyclohexylcarbamoyl-4-[2-(7-methoxy-4,4-dimethyl-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzenesulfonamide, demonstrated intramolecular interactions and the formation of hydrogen-bonded chains. This research is important for understanding the molecular structure and potential applications in crystal engineering and material science (Gelbrich, Haddow, & Griesser, 2011).
Chemical Synthesis and Molecular Interactions : In 1996, Consonni, Croce, Ferraccioli, and Rosa explored N-Tosyl- and N-alkylidene-sulfonyl substituted 1,4-dihydro-2H-3,1-benzoxazin-2-ones, which are structurally similar to the compound . Their research involved thermal reactions and Diels–Alder reactions, leading to the formation of tetrahydroquinoline derivatives, demonstrating the compound's relevance in synthetic organic chemistry (Consonni, Croce, Ferraccioli, & Rosa, 1996).
Anticancer Properties : Cumaoğlu et al. (2015) synthesized compounds bearing sulfonamide fragments similar to the compound of interest and evaluated their anti-cancer activity against various cancer cell lines. This indicates potential applications in developing anticancer drugs (Cumaoğlu, Dayan, Agkaya, Ozkul, & Ozpozan, 2015).
Theoretical Studies and Molecular Design : Research by Grudova et al. (2020) on tetrahydro-diepoxybenzo[de]isoquinoline derivatives, which are structurally related to the compound, included X-ray characterization and theoretical analysis. This study is significant for understanding the electronic properties and designing molecules with specific characteristics (Grudova, Gil, Khrustalev, Nikitina, Sinelshchikova, Grigoriev, Kletskov, Frontera, & Zubkov, 2020).
Fluorophore Development for Zinc Detection : Aoki et al. (2008) designed and synthesized a "caged" derivative of a Zn(2+) fluorophore, using a structure related to the compound . This study highlights potential applications in developing sensitive fluorescent probes for metal ion detection (Aoki, Sakurama, Ohshima, Matsuo, Yamada, Takasawa, Tanuma, Takeda, & Kimura, 2008).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,4-dimethoxy-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O6S2/c1-4-12-29(23,24)22-11-5-6-15-7-8-16(13-18(15)22)21-30(25,26)20-10-9-17(27-2)14-19(20)28-3/h7-10,13-14,21H,4-6,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVLGCDJEAMREQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

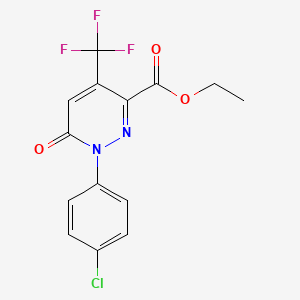


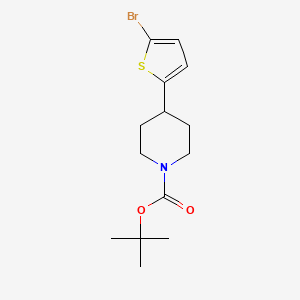
![1-(4-bromophenyl)-5-(2-chloro-4-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2664785.png)

![3-isobutyl-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2664788.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B2664790.png)
![4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]butanamide](/img/structure/B2664791.png)
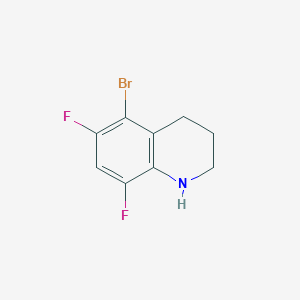

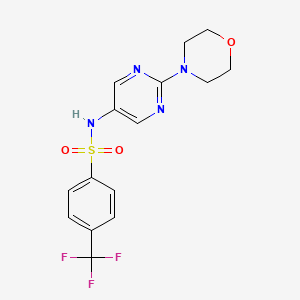

![5-((4-fluorobenzyl)oxy)-1-methyl-N-(4-methylbenzo[d]thiazol-2-yl)-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2664803.png)